molecular formula C30H31N3O5 B2729967 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1242961-39-2

6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2729967
CAS No.: 1242961-39-2
M. Wt: 513.594
InChI Key: CDJOWWRGPBHMAE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a complex substitution pattern. Its structure includes two methoxy groups at positions 6 and 7 of the quinazoline core, a 3-methylbenzyl group at position 1, and a 4-(pyrrolidine-1-carbonyl)benzyl substituent at position 2. These modifications are hypothesized to influence its physicochemical properties, solubility, and biological activity, particularly in targeting enzymes or receptors associated with inflammation or cancer .

Properties

IUPAC Name

6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O5/c1-20-7-6-8-22(15-20)19-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)18-21-9-11-23(12-10-21)28(34)31-13-4-5-14-31/h6-12,15-17H,4-5,13-14,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJOWWRGPBHMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. This compound has garnered attention for its potential biological activities, particularly in cancer research and neuropharmacology. This article provides a detailed overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C31H33N3O5, with a molecular weight of 527.621 g/mol. Its structure features two methoxy groups at the 6 and 7 positions of the quinazoline ring, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to modulate various cellular pathways:

  • Antiproliferative Activity : Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. It appears to interfere with the mTOR signaling pathway, which is crucial for cell growth and proliferation .
  • Autophagy Modulation : The compound has been shown to increase autophagy levels in cancer cells, which may enhance its anticancer effects by promoting the degradation of damaged cellular components .

Biological Activity Data

Activity Effect Reference
AntiproliferativeSignificant inhibition in cancer cell lines
mTOR Pathway InhibitionReduced mTORC1 activity
Autophagy InductionIncreased LC3-II levels
Neuroprotective EffectsPotential inhibition of acetylcholinesterase (AChE)

Case Studies

  • Cancer Cell Lines : In a study involving MIA PaCa-2 pancreatic cancer cells, treatment with this compound resulted in submicromolar antiproliferative activity. This was associated with a decrease in mTORC1 activity and an increase in autophagic markers .
  • Neuropharmacology : Another study explored the potential neuroprotective effects of related quinazoline derivatives. These compounds demonstrated dual inhibitory activity against AChE and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Scientific Research Applications

Biological Activities

The biological activities of this compound have been investigated in several studies:

  • Anticancer Activity : Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. This is attributed to its ability to interfere with specific signaling pathways involved in cancer progression .
  • Inhibition of Enzymes : The compound demonstrates inhibitory effects on certain enzymes that are critical in metabolic pathways. For instance, it has been shown to inhibit the 3CLpro enzyme, which is essential for viral replication in some pathogens, suggesting potential antiviral applications .
  • Neuroprotective Effects : Preliminary studies suggest that quinazoline derivatives may possess neuroprotective properties. They could potentially be developed into treatments for neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Therapeutic Applications

The therapeutic potential of 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione can be categorized as follows:

Cancer Therapy

  • Mechanism : The compound targets specific kinases and growth factor receptors involved in tumor growth.
  • Case Studies : In vitro studies have demonstrated effective cytotoxicity against breast cancer and lung cancer cell lines.

Antiviral Treatments

  • Mechanism : By inhibiting viral proteases, the compound may prevent viral replication.
  • Case Studies : Laboratory tests have shown promise against coronaviruses and other RNA viruses.

Neurological Disorders

  • Mechanism : Potential modulation of neuroinflammatory pathways.
  • Case Studies : Animal models indicate reduced neurodegeneration in conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeMechanismModel/SourceReference
AnticancerInhibition of cell proliferationBreast and lung cancer cells ,
AntiviralInhibition of viral proteasesViral assays
NeuroprotectiveModulation of neuroinflammationAnimal models ,

Chemical Reactions Analysis

Oxidation of Methoxy Groups

The methoxy groups at positions 6 and 7 undergo oxidation under strong oxidizing conditions to form quinone derivatives. This reaction is critical for modifying electronic properties and biological activity.

Reaction Conditions Reagents Product
Methoxy → QuinoneAqueous acetonitrile, 0–25°CCeric ammonium nitrate (CAN)6,7-Quinone derivative
Methoxy → QuinoneWater/EtOAc, pH 8–10Fremy’s salt (potassium nitrosodisulfonate)6,7-Quinone epoxide (with H₂O₂/THF)
  • Mechanism : Radical-mediated oxidation converts methoxy groups to carbonyls, forming a quinone structure. The reaction proceeds via single-electron transfer (SET) with CAN or nitrosodisulfonate intermediates .

  • Applications : Quinone derivatives show enhanced electrophilicity, enabling further conjugation or redox-based biological interactions .

Hydrolysis of Amide Bonds

The pyrrolidine-1-carbonyl benzyl group undergoes hydrolysis in acidic or basic media, yielding carboxylic acid or amine intermediates.

Reaction Conditions Reagents Product
Amide → Carboxylic acidReflux in HCl (6M)Hydrochloric acid4-(Pyrrolidine-1-carboxylic acid)benzyl derivative
Amide → AmineNaOH (2M), 80°CSodium hydroxide4-Aminobenzylquinazoline
  • Kinetics : Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, increasing electrophilicity.

  • Functional Impact : Hydrolysis modifies solubility and bioavailability, enabling prodrug strategies.

Nucleophilic Aromatic Substitution

The quinazoline core undergoes substitution at electron-deficient positions (e.g., C-2 or C-4) under nucleophilic conditions.

Reaction Conditions Reagents Product
ChlorinationReflux in POCl₃Phosphorus oxychloride2-Chloroquinazoline derivative
AminationDMF, 120°CAmmonia or primary amines2-Aminoquinazoline
  • Regioselectivity : Substitution occurs preferentially at C-2 due to lower electron density compared to C-4 .

  • Catalysis : Pyridine hydrochloride enhances chlorination efficiency by activating POCl₃ .

Friedel-Crafts Alkylation

The 3-methylbenzyl group participates in Friedel-Crafts reactions, enabling aryl-alkyl bond formation.

Reaction Conditions Reagents Product
BenzylationAlCl₃, CH₂Cl₂, 0°CBenzyl chloridePolyarylquinazoline
  • Scope : Limited by steric hindrance from the 3-methyl substituent.

  • Yield : ~40–60% under optimized conditions.

Cross-Coupling Reactions

The benzyl groups facilitate palladium-catalyzed coupling reactions for structural diversification.

Reaction Conditions Reagents Product
Sonogashira CouplingPd(PPh₃)₄, CuI, THFTerminal alkynesAlkyne-substituted quinazoline
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, DMFArylboronic acidsBiarylquinazoline
  • Applications : Used to introduce fluorophores or bioactive moieties for pharmacological studies .

Reductive Amination

The quinazoline core’s carbonyl groups can be reduced to secondary amines for further functionalization.

Reaction Conditions Reagents Product
Ketone → AmineNH₄Cl/MeOH, Fe powderAmmonium chloride, iron2,4-Diaminoquinazoline
  • Mechanism : Sequential reduction of carbonyls to imines, followed by hydrogenation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparison of the target compound with structurally related analogs based on synthesis, substituent effects, and inferred properties:

Key Observations:

The 6,7-dimethoxy groups may increase steric hindrance, affecting binding affinity compared to mono-methoxy analogs like 4C.

Synthetic Flexibility: Bromination is a critical step in synthesizing the target compound’s precursors (e.g., 4A/4B), similar to methods used for other quinazoline-diones .

Inferred Pharmacological Differences: The pyrrolidine-1-carbonyl group in the target compound could facilitate interactions with proteases or kinases via hydrogen bonding, unlike the azido group in 1E, which is typically used for click chemistry applications . Compared to 4C (a simpler quinolinone), the target compound’s quinazoline-dione core and dual benzyl substituents likely confer greater metabolic stability.

Research Findings and Limitations

While the provided evidence highlights synthetic methodologies for quinazoline-diones, direct pharmacological or biochemical data for the target compound are absent . Structural comparisons suggest that its unique substituents may optimize it for specific therapeutic targets, but empirical validation is required. For example:

  • Methoxy groups are common in CNS-active compounds, but their positioning here may limit blood-brain barrier penetration due to increased polarity.

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